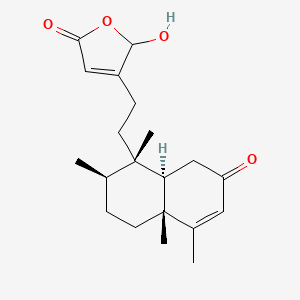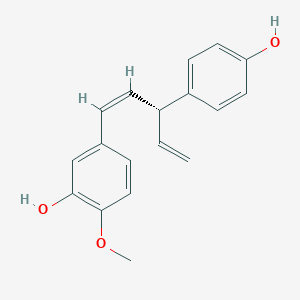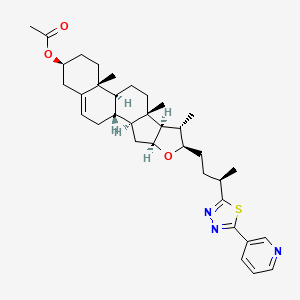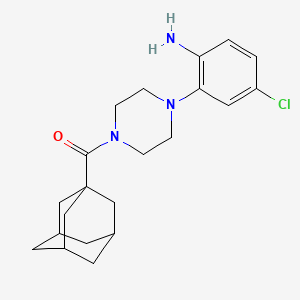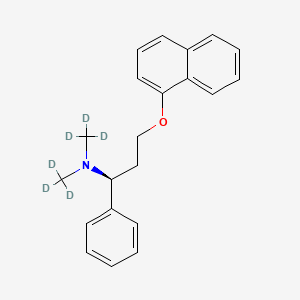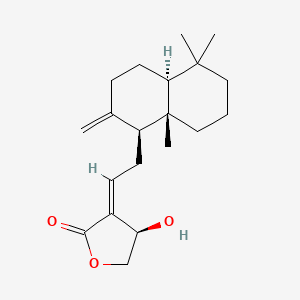
isocoronarin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocoronarin D is a natural diterpenoid compound found in the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered significant attention due to its bioactive properties, including its potential anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isocoronarin D can be synthesized through microbial transformation. One method involves the use of the fungus Cunninghamella echinulata NRRL 1386, which transforms this compound into three new metabolites: 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound . The structures of these new compounds are elucidated using spectroscopic techniques .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Hedychium coronarium. The plant is cultivated and harvested, and the rhizomes are processed to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isocoronarin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives such as 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound .
Wissenschaftliche Forschungsanwendungen
Isocoronarin D has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing other bioactive compounds. In biology and medicine, this compound is studied for its anticancer properties and its ability to induce fetal hemoglobin production.
Wirkmechanismus
The mechanism of action of isocoronarin D involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and cell cycle arrest in cancer cells through the JNK1/2 signaling pathway . This pathway plays a crucial role in regulating cell growth and survival, making this compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Isocoronarin D is part of the labdane diterpenoid family, which includes compounds such as coronarin D, coronarin B, and zerumin A . Compared to these similar compounds, this compound exhibits unique bioactive properties, particularly its ability to induce fetal hemoglobin production and its potent anticancer effects. This uniqueness makes this compound a valuable compound for further research and development.
List of Similar Compounds:- Coronarin D
- Coronarin B
- Zerumin A
- (E)-labda-8(17),12-diene-15,16-dial
- Zedoarol
- Zedoarondiol
- Germacrone-1,10-epoxide
- Germacrone-4,5-epoxide
- Zingiberenol
Is there anything else you would like to know about this compound?
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(3E,4R)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17-,20+/m0/s1 |
InChI-Schlüssel |
WCYYIFXENZTEHA-HBSPNOSKSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\[C@H](COC3=O)O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


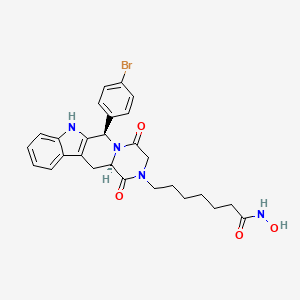
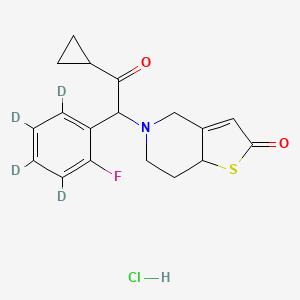
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
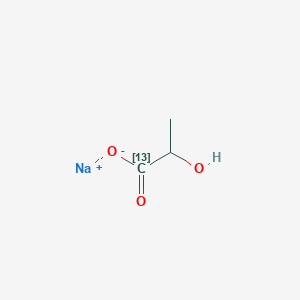
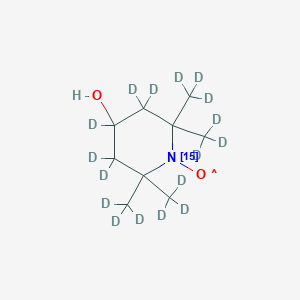
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
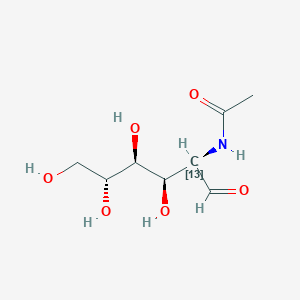
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
